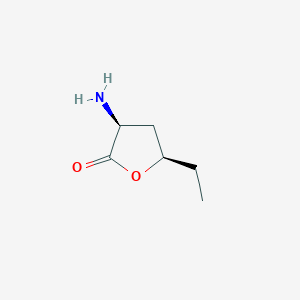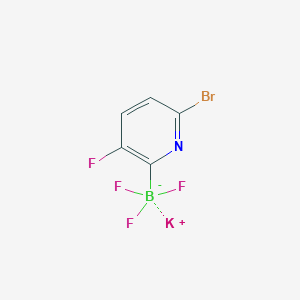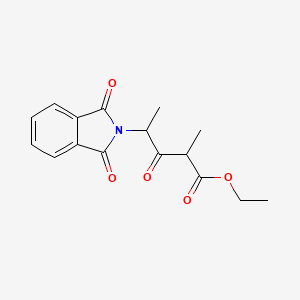![molecular formula C22H29NO B13806158 3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol CAS No. 69382-05-4](/img/structure/B13806158.png)
3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol is a complex organic compound with a unique structure that includes a phenol group, a pyrrolidine ring, and a phenylpropyl chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in different industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol typically involves multiple steps, starting with the preparation of the phenylpropyl and pyrrolidine intermediates. One common method involves the condensation of 3-phenylpropyl bromide with pyrrolidine under basic conditions to form the intermediate 3-phenylpropylpyrrolidine. This intermediate is then reacted with phenol in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated phenol derivatives.
Aplicaciones Científicas De Investigación
3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-tumor effects.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol involves its interaction with specific molecular targets and pathways. It may act on sigma receptors, which are involved in various cellular processes, including neuronal plasticity and neuroprotection . The compound’s effects on these receptors can lead to changes in cell signaling and function, contributing to its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenyl-1-propanol: A simpler compound with a similar phenylpropyl structure but lacking the pyrrolidine ring.
Phenylpropanolamine: A compound with a similar phenylpropyl structure but different functional groups and biological activities.
Uniqueness
3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol is unique due to its combination of a phenol group, a pyrrolidine ring, and a phenylpropyl chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
69382-05-4 |
|---|---|
Fórmula molecular |
C22H29NO |
Peso molecular |
323.5 g/mol |
Nombre IUPAC |
3-[1-(3-phenylpropyl)-3-propylpyrrolidin-3-yl]phenol |
InChI |
InChI=1S/C22H29NO/c1-2-13-22(20-11-6-12-21(24)17-20)14-16-23(18-22)15-7-10-19-8-4-3-5-9-19/h3-6,8-9,11-12,17,24H,2,7,10,13-16,18H2,1H3 |
Clave InChI |
SIBNTWHLPHYCCQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(CCN(C1)CCCC2=CC=CC=C2)C3=CC(=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,5S)-1-Methyl-3-methylidene-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B13806079.png)
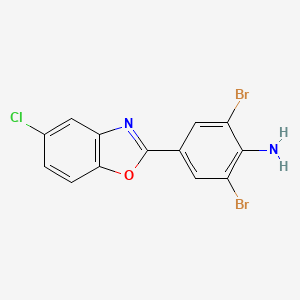
![(3S,7S,8S,9S,10R,11R,13S,14S)-3,7,11-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13806085.png)
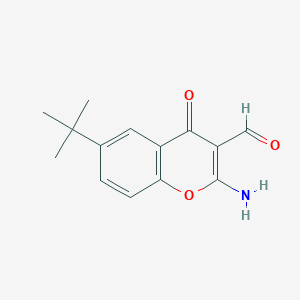

![5,10-Dihydroxy-3,7-dimethyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,8-dione](/img/structure/B13806114.png)



